

# Molecular formula C<sub>16</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub> properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	Benzyl N-(1-cyanocycloheptyl)carbamate
CAS No.:	1352999-92-8
Cat. No.:	B6335654

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## Technical Monograph: Ladostigil ( ) A Multi-Target Directed Ligand (MTDL) for Neurodegenerative Therapy Executive Summary

Ladostigil (CAS: 209394-27-4) represents a paradigm shift in neuropharmacology, moving from "one-molecule, one-target" to Multi-Target Directed Ligands (MTDLs). Chemically defined as [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate, it is a chimeric drug designed to treat complex neurodegenerative pathologies like Alzheimer's Disease (AD) and Dementia with Lewy Bodies (DLB).

This compound structurally fuses the pharmacophores of two established drugs:[1]

- Rivastigmine: A carbamate-based cholinesterase inhibitor.[2]
- Rasagiline: A propargylamine-based Monoamine Oxidase B (MAO-B) inhibitor.[2]

This guide details the physicochemical properties, dual-mechanism pharmacology, synthesis pathways, and validated analytical protocols for Ladostigil, serving as a blueprint for researchers investigating multi-functional neuroprotective agents.

## Physicochemical Profile

Ladostigil is a lipophilic weak base, typically formulated as a tartrate salt to enhance aqueous solubility. Its molecular architecture is designed for Blood-Brain Barrier (BBB) penetration.

Table 1: Key Physicochemical Properties

Property	Value	Experimental/Predicted	Relevance
Molecular Formula		-	Stoichiometry
Molecular Weight	272.34 g/mol	Exact Mass: 272.152	Small molecule, BBB permeable
IUPAC Name	[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate	-	Chemical Identity
LogP (Octanol/Water)	2.56	Experimental	Optimal lipophilicity for CNS entry (Rule of 5 compliant)
Polar Surface Area (PSA)	41.6	Predicted	High BBB penetration potential (<90 )
pKa (Basic)	~9.30	Predicted	Ionized at physiological pH; requires salt form for solubility
H-Bond Donors/Acceptors	1 / 3	-	Interaction with receptor active sites

## Pharmacology & Mechanism of Action

Ladostigil's efficacy stems from its ability to simultaneously modulate cholinergic and monoaminergic systems while exerting neuroprotective effects via mitochondrial stabilization.

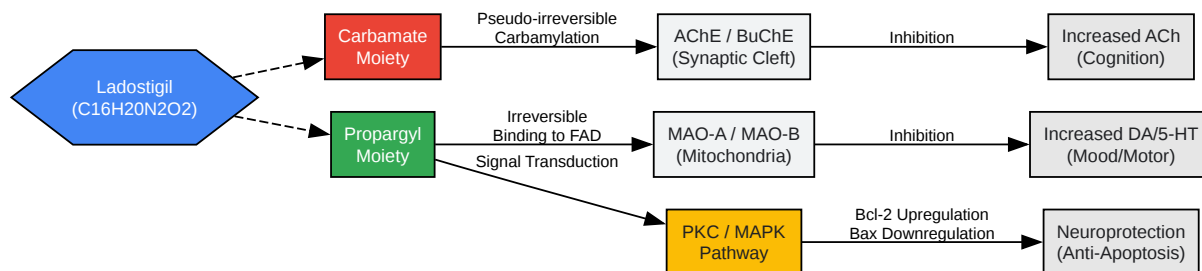
### 3.1 Dual Enzymatic Inhibition

- Cholinesterase (AChE/BuChE) Inhibition:
  - Mechanism: The carbamate moiety is transferred to the serine hydroxyl group within the esteratic site of AChE. This carbamylation is pseudo-irreversible, temporarily inactivating the enzyme and increasing synaptic Acetylcholine (ACh) levels.
  - Kinetics: Slower onset than Tacrine but prolonged duration due to the stability of the carbamylated enzyme intermediate.
- Monoamine Oxidase (MAO) Inhibition:
  - Mechanism: The propargyl amine moiety binds covalently to the N-5 atom of the FAD cofactor in MAO enzymes.
  - Selectivity: Ladostigil inhibits both MAO-A and MAO-B in the brain, increasing levels of Dopamine, Serotonin, and Norepinephrine.[1][3]

### 3.2 Neuroprotective Signaling

Beyond symptomatic relief, Ladostigil activates neurotrophic pathways:

- APP Processing: Shifts Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic  $\gamma$ -secretase pathway.[2]
- Mitochondrial Support: Prevents the collapse of mitochondrial membrane potential (  $\Delta\Psi$  ) induced by oxidative stress.



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Figure 1: Mechanism of Action (MOA) illustrating the dual pharmacophore strategy of Ladostigil.

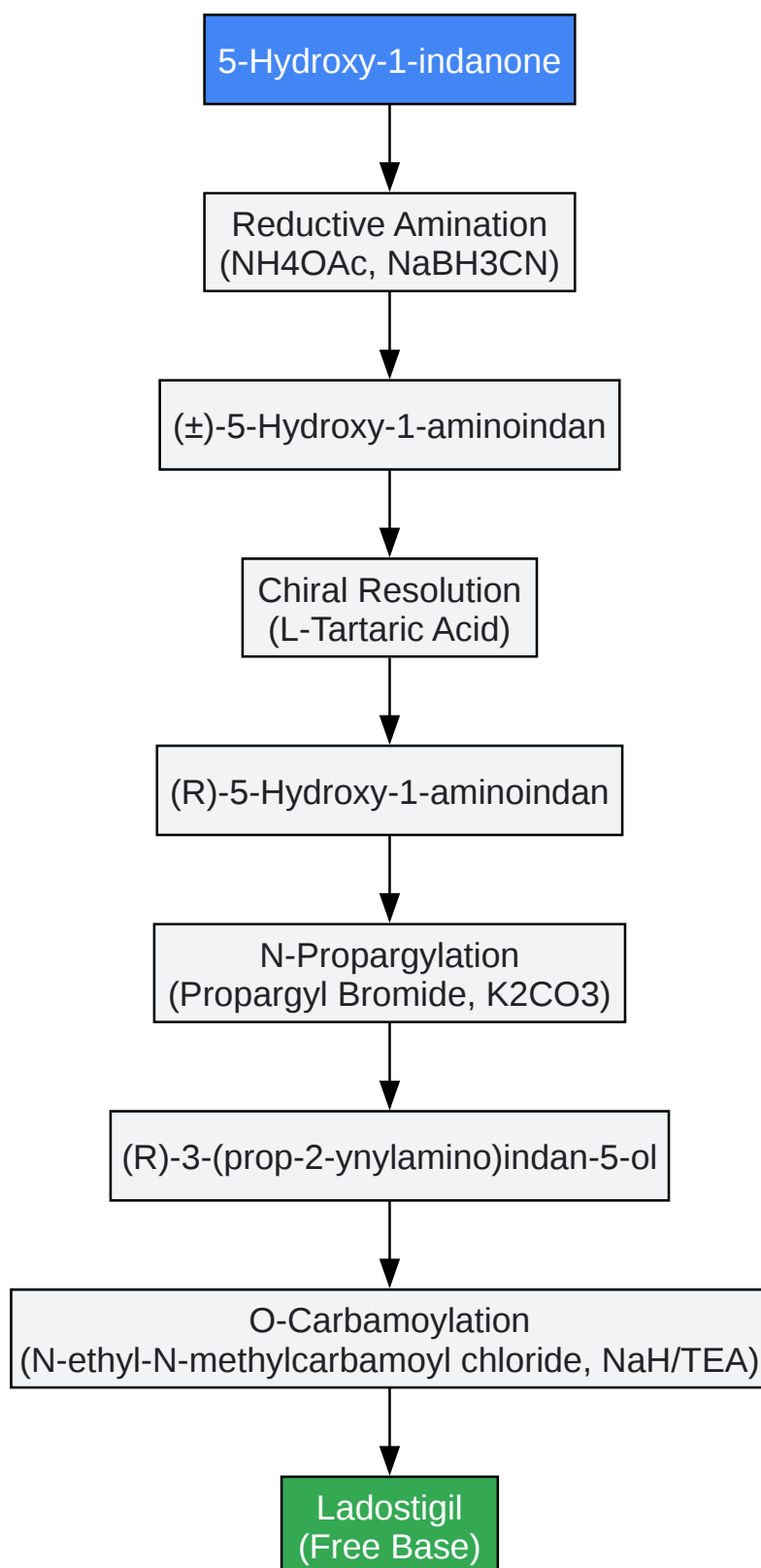
## Synthesis & Manufacturing

The synthesis of Ladostigil requires the coupling of a chiral aminoindan scaffold with a carbamoyl chloride. The stereochemistry at the C3 position of the indan ring is critical, as the (R)-enantiomer is the active pharmacophore.

## Synthetic Route

Starting Material: 5-methoxy-1-indanone or 5-hydroxy-1-indanone.

- Formation of the Amine: Reductive amination of 5-hydroxy-1-indanone to yield 5-hydroxy-1-aminoindan.
- Chiral Resolution: Isolation of the (R)-isomer using L-tartaric acid or chiral HPLC.
- Propargylation: Nucleophilic substitution with propargyl bromide (3-bromopropyne) to form the secondary amine.
- Carbamoylation: Reaction of the phenolic hydroxyl group with N-ethyl-N-methylcarbamoyl chloride.



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Figure 2: Step-wise chemical synthesis of Ladostigil from 5-hydroxy-1-indanone.

## Analytical Protocols

Reliable quantification of Ladostigil in biological matrices is essential for pharmacokinetic (PK) profiling.

### 5.1 LC-MS/MS Method for Plasma Quantitation

This protocol is validated for sensitivity in the ng/mL range, suitable for clinical and preclinical PK studies.

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or Sciex QTRAP).
- Chromatography:
  - Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, mm, 1.8 m).
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: Acetonitrile.[4]
  - Gradient: 10% B to 90% B over 3 minutes.
  - Flow Rate: 0.4 mL/min.
- Mass Spectrometry Parameters:
  - Ionization: ESI Positive Mode.
  - MRM Transition:
    - 273.2
    - 128.1 (Quantifier), 273.2
    - 171.1 (Qualifier).
  - Internal Standard: Carbamazepine or deuterated Ladostigil.

## 5.2 Sample Preparation (Protein Precipitation)

- Aliquot 50

L of plasma into a 1.5 mL centrifuge tube.

- Add 150

L of ice-cold Acetonitrile containing Internal Standard.

- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Inject 5

L of the supernatant into the LC-MS/MS.

## Experimental Workflows: Enzyme Inhibition Assays

To validate the biological activity of synthesized batches, the following in vitro assays are standard.

### 6.1 AChE Inhibition Assay (Modified Ellman's Method)

Objective: Determine the

for Acetylcholinesterase inhibition. Reagents:

- Acetylthiocholine iodide (Substrate).
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) (Chromogen).
- Human recombinant AChE or Rat Brain Homogenate.

Protocol:

- Pre-incubation: Incubate enzyme (0.1 U/mL) with varying concentrations of Ladostigil (1 nM – 100

M) in Phosphate Buffer (pH 8.0) for 30 minutes at 37°C. Note: Pre-incubation is critical for carbamates to allow time for the carbamylation reaction.

- Reaction: Add DTNB (0.3 mM) and Acetylthiocholine (0.5 mM).
- Measurement: Monitor absorbance at 412 nm for 5 minutes using a kinetic microplate reader.
- Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

.

## 6.2 MAO Inhibition Assay (Amplex Red)

Objective: Determine selectivity for MAO-A vs. MAO-B. Reagents:

- MAO-A (Clorgyline-sensitive) and MAO-B (Selegiline-sensitive) sources.
  - Tyramine or Benzylamine (Substrates).
  - Amplex Red Reagent (fluorescent probe for
- ).

Protocol:

- Incubate mitochondrial fractions with Ladostigil for 60 minutes.
  - Add substrate and Amplex Red/HRP mix.
  - Measure fluorescence (Ex/Em: 571/585 nm) generated by the
- byproduct of monoamine oxidation.

## References

- Weinstock, M., et al. (2000).[1] "Ladostigil, a novel bifunctional drug for the treatment of dementia with comorbid depression." Journal of Neural Transmission. [Link](#)

- Weinreb, O., et al. (2012). "Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment." [1][5] *Current Drug Targets*. [Link](#)
- PubChem Compound Summary. (2024). "Ladostigil (CID 208907)." [6] National Center for Biotechnology Information. [Link](#)
- Finberg, J.P., & Rabey, J.M. (2016). [1] "Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology." *Frontiers in Pharmacology*. [Link](#)
- BenchChem. (2025). [2] "The Chemical Synthesis and Characterization of Ladostigil Tartrate: A Technical Guide." [Link](#)

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- 1. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 3. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Frontiers | Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma [[frontiersin.org](https://www.frontiersin.org)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 6. Ladostigil | C<sub>16</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub> | CID 208907 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
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